molecular formula C18H26N2O3 B3082119 N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine CAS No. 1119451-21-6

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

Cat. No.: B3082119
CAS No.: 1119451-21-6
M. Wt: 318.4 g/mol
InChI Key: DRDZYXKGWQNTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine can be compared with other similar compounds, such as:

  • N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-piperidin-4-ylpropyl)amine
  • N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-pyrrolidin-4-ylpropyl)amine

These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-14(19-7-4-8-20-9-11-22-12-10-20)17-13-15-5-3-6-16(21-2)18(15)23-17/h3,5-6,13-14,19H,4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDZYXKGWQNTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C(=CC=C2)OC)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Reactant of Route 2
Reactant of Route 2
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Reactant of Route 3
Reactant of Route 3
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Reactant of Route 4
Reactant of Route 4
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Reactant of Route 5
Reactant of Route 5
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Reactant of Route 6
N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.